molecular formula C5H7Cl2NO2 B13432790 Butanamide, 2,2-dichloro-N-methyl-3-oxo- CAS No. 20132-74-5

Butanamide, 2,2-dichloro-N-methyl-3-oxo-

Cat. No.: B13432790
CAS No.: 20132-74-5
M. Wt: 184.02 g/mol
InChI Key: FUSJRPBAYJMLEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- typically involves the reaction of acetoacetic acid derivatives with chlorinating agents and methylating agents under controlled conditions. One common method includes the chlorination of acetoacetic acid followed by methylation to introduce the N-methyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Butanamide, 2,2-dichloro-N-methyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Industry: In the industrial sector, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is utilized in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of Butanamide, 2,2-dichloro-N-methyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Butanamide, 2,2-dichloro-N-methyl-3-oxo- is unique due to the presence of two chlorine atoms and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

20132-74-5

Molecular Formula

C5H7Cl2NO2

Molecular Weight

184.02 g/mol

IUPAC Name

2,2-dichloro-N-methyl-3-oxobutanamide

InChI

InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10)

InChI Key

FUSJRPBAYJMLEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC)(Cl)Cl

Origin of Product

United States

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